Ethyl 2'-methoxy-1,1'-biphenyl-3-carboxylate
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Overview
Description
Ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl ester group at the 3-position and a methoxy group at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A boronic acid derivative of one benzene ring is coupled with a halogenated derivative of the other benzene ring in the presence of a palladium catalyst and a base.
Esterification: The carboxylic acid group on the biphenyl compound is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2’-methoxy-1,1’-biphenyl-3-carboxylic acid.
Reduction: Formation of 2’-methoxy-1,1’-biphenyl-3-methanol.
Substitution: Formation of various halogenated biphenyl derivatives.
Scientific Research Applications
Ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and ester groups can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its molecular interactions and pathways are essential for understanding its biological effects.
Comparison with Similar Compounds
Methyl 2’-methoxy-1,1’-biphenyl-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2’-Methoxy-1,1’-biphenyl-3-carboxylic acid: The carboxylic acid analog of the compound.
2’-Methoxy-1,1’-biphenyl-3-methanol: The alcohol analog of the compound.
Uniqueness: Ethyl 2’-methoxy-1,1’-biphenyl-3-carboxylate is unique due to its specific ester and methoxy functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
JUEYADWDMKPSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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